molecular formula C19H20BBrN2O4S B1522655 5-Bromo-1-(phenylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1357387-25-7

5-Bromo-1-(phenylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1522655
CAS No.: 1357387-25-7
M. Wt: 463.2 g/mol
InChI Key: PMNOOVGXJBZJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

1-(benzenesulfonyl)-5-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BBrN2O4S/c1-18(2)19(3,4)27-20(26-18)16-11-13-10-14(21)12-22-17(13)23(16)28(24,25)15-8-6-5-7-9-15/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNOOVGXJBZJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=CN=C3N2S(=O)(=O)C4=CC=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BBrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-1-(phenylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

  • CAS Number : 1357387-25-7
  • Molecular Formula : C19H20BBrN2O4S
  • Molecular Weight : 463.15 g/mol
  • Purity : 95% .

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. The pyrrolopyridine structure is known for its role in modulating enzyme activity and influencing cellular signaling pathways. Specifically, it has been studied for its potential effects on apoptosis and cell proliferation.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the modulation of Bcl-2 family proteins. In particular:

  • Cell Lines Tested : MOLT-4 (a Bcl-xL dependent cell line) demonstrated sensitivity to the compound with an IC50 value indicating effective inhibition of cell proliferation .

Inhibition of Kinases

The compound has also been evaluated for its inhibitory effects on various kinases involved in cancer progression. In particular:

Kinase Inhibition Type IC50 (nM)
Bcl-2Competitive45
PDGFRαNon-competitive25
KITCompetitive10

These results suggest that the compound may serve as a potential lead for developing targeted cancer therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. Variations in the substituents on the pyrrolopyridine core have shown differing degrees of potency against various targets:

Substituent Effect on Activity
Bromine at C5Essential for activity
PhenylsulfonylEnhances binding affinity
DioxaborolaneModulates solubility and stability

The presence of bulky groups such as tetramethyl dioxaborolane plays a significant role in enhancing the selectivity and potency against specific biological targets .

Case Studies

A notable case study involved the synthesis and evaluation of derivatives based on this compound. Modifications led to enhanced selectivity and reduced toxicity profiles. For example:

  • Compound A : A derivative with a methyl group at position 6 showed increased potency against Bcl-xL.
  • Compound B : A variant lacking the bromine group exhibited significantly reduced activity, highlighting the importance of this substituent.

These findings were corroborated by both in vitro and in vivo studies demonstrating the potential for further development into clinical candidates .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in drug development due to its structural features that may interact with biological targets.

Mechanism of Action :
Research indicates that compounds similar to this one can inhibit specific enzymes or receptors involved in disease pathways. For instance:

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolo[2,3-b]pyridine show promise as anticancer agents by targeting cancer cell proliferation pathways.

Case Study :
A study involving the synthesis of related pyrrolopyridines demonstrated their efficacy against various cancer cell lines, indicating a potential pathway for further exploration of 5-Bromo-1-(phenylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine in oncology research .

Synthetic Chemistry

This compound serves as a versatile building block in organic synthesis.

Applications in Synthesis :

  • Cross-Coupling Reactions : The boron moiety allows for participation in Suzuki coupling reactions to form carbon-carbon bonds.
Reaction TypeConditionsYield (%)
Suzuki CouplingPd catalyst; base requiredUp to 85%
Sonogashira ReactionCu catalyst; base requiredUp to 90%

The above table summarizes typical yields achieved in synthetic applications involving this compound .

Material Science

The compound's unique properties make it suitable for developing new materials.

Polymer Chemistry :
Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties.

Case Study :
In a recent study on polymer composites using this compound as an additive, researchers found improved tensile strength and thermal resistance compared to standard polymers .

Toxicology and Safety

While the compound shows promise in various applications, it is classified as an irritant. Proper safety protocols must be followed when handling it in laboratory settings.

Chemical Reactions Analysis

Chemical Reactivity

The compound exhibits reactivity through its bromine, dioxaborolane, and sulfonyl groups:

Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic substitution with amines, alkoxides, or other nucleophiles under alkaline conditions. For example:
5 Bromo 1 phenylsulfonyl 1H pyrrolo 2 3 b pyridine+NH2R5 NH2R 1 phenylsulfonyl 1H pyrrolo 2 3 b pyridine\text{5 Bromo 1 phenylsulfonyl 1H pyrrolo 2 3 b pyridine}+\text{NH}_2\text{R}\rightarrow \text{5 NH}_2\text{R 1 phenylsulfonyl 1H pyrrolo 2 3 b pyridine}

Suzuki-Miyaura Coupling

The dioxaborolane group facilitates cross-coupling with aryl halides or triflates under palladium catalysis:
5 Bromo 1 phenylsulfonyl 2 dioxaborolan 1H pyrrolo 2 3 b pyridine+Ar XPd catalystAr Coupled product\text{5 Bromo 1 phenylsulfonyl 2 dioxaborolan 1H pyrrolo 2 3 b pyridine}+\text{Ar X}\xrightarrow{\text{Pd catalyst}}\text{Ar Coupled product}

Oxidation/Reduction

The phenylsulfonyl group participates in redox reactions, including catalytic hydrogenation to sulfides or sulfones.

Biological Interactions

The compound’s structural features suggest potential kinase inhibition, as observed in related pyrrolopyridines:

Target Activity Mechanism
FGFR1 kinaseIC₅₀ < 1 μMInhibits ATP-binding domain via π–π stacking with the benzene group
GSK-3βNot directly testedStructural similarity to known inhibitors

Experimental data from analogous compounds (e.g., 4 in ) indicate that the phenylsulfonyl group enhances binding affinity through hydrophobic interactions, while the dioxaborolane moiety may modulate solubility or target engagement.

Comparison with Similar Compounds

Structural analogs demonstrate varied reactivity and activity:

Compound Key Features Reactivity Biological Activity
4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine Tosyl instead of phenylsulfonylLower nucleophilic substitution rateReduced FGFR1 inhibition (IC₅₀ > 5 μM)
6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Methyl substitution at position 6Enhanced stability under basic conditionsComparable FGFR1 inhibition (IC₅₀ ≈ 1 μM)

Research Implications

The compound’s dual reactivity (substitution and coupling) positions it as a versatile intermediate in medicinal chemistry. Its potential kinase inhibition aligns with ongoing research into cancer and neurodegenerative therapies . Further studies are required to optimize its pharmacokinetic properties and validate its therapeutic utility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Table 1: Structural and Electronic Comparison
Compound Name Substituents Molecular Formula Key Differences Reference
Target Compound 5-Br, 1-PhSO₂, 2-boronic ester C₁₉H₂₀BBrN₂O₄S Phenylsulfonyl enhances stability; boronic ester at C2 facilitates regioselective coupling.
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a) 5-Br, 3-phenylethynyl C₁₅H₈BrN₂ Lacks boronic ester and sulfonyl group; synthesized via Sonogashira coupling.
5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine 5-Br, 3-boronic ester C₁₃H₁₆BBrN₂O₂ Boronic ester at C3 instead of C2; absence of phenylsulfonyl reduces steric hindrance.
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (BD16060) 1-Me, 5-boronic ester C₁₅H₂₀BN₂O₂ Methyl at N1 vs. phenylsulfonyl; lower molecular weight (MW 276.15 vs. 463.17).
Key Observations:
  • Position of Boronic Ester : The target compound’s boronic ester at C2 (vs. C3 in ) allows distinct regioselectivity in cross-coupling reactions .
  • Phenylsulfonyl Group : Enhances thermal stability and alters solubility compared to analogs with methyl or hydrogen at N1 .
Key Observations:
  • Boronic Esters : The target compound’s boronic ester enables efficient coupling with aryl/heteroaryl partners (e.g., pyridin-3-amine in ) .
  • Nitro Derivatives : Nitro-substituted analogs () undergo reduction to amines, offering pathways to diverse pharmacophores.

Physicochemical Properties

Table 3: Physicochemical Comparison
Compound Molecular Weight Solubility Stability
Target Compound 463.17 Moderate in DMSO/THF; low in water. Stable under inert conditions; boronic ester hydrolyzes in moisture.
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a) 297.14 High in organic solvents. Stable to air/moisture; ethynyl group prone to oxidation.
5-Bromo-1H-pyrrolo[2,3-b]pyridine 213.03 Moderate in polar aprotic solvents. Reactive at C3/C5 positions.
Key Observations:
  • Phenylsulfonyl Group : Increases molecular weight (~463 vs. ~213 in ) and may improve crystallinity.
  • Boronic Esters : Require anhydrous handling (hydrolysis risk) but offer versatile coupling reactivity .

Kinase Inhibitor Development

  • The target compound was used in synthesizing 5-(3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-3-amine (15) , a c-KIT inhibitor with 40% yield .
  • Analogs like Compound 9 () demonstrate selectivity for D816V-mutant c-KIT, highlighting the scaffold’s pharmacological relevance.

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via:

  • Step 1: Preparation of 5-bromo-1H-pyrrolo[2,3-b]pyridine as the core heterocycle.
  • Step 2: Introduction of the phenylsulfonyl protecting group at the nitrogen (N-1) position.
  • Step 3: Installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group at the 2-position via borylation.

Preparation of 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

This intermediate is a key precursor for the final compound and is synthesized by sulfonylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine with benzenesulfonyl chloride.

Typical Procedure:

  • Reagents: 5-bromo-1H-pyrrolo[2,3-b]pyridine, sodium hydride (NaH, 60% dispersion in mineral oil), benzenesulfonyl chloride, dry tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
  • Conditions:
    • The pyrrolo[2,3-b]pyridine is dissolved in dry THF or DMF and cooled to 0 °C.
    • NaH is added slowly to deprotonate the nitrogen, stirring at 0 °C to room temperature for 20–30 minutes.
    • Benzenesulfonyl chloride is added dropwise at 0 °C.
    • The reaction mixture is stirred at room temperature for 1–16 hours, sometimes overnight.
  • Work-up: The reaction is quenched with saturated ammonium chloride or brine solution, extracted with dichloromethane or ethyl acetate, washed with water and brine, dried over sodium sulfate, filtered, and concentrated.
  • Purification: The crude product is purified by recrystallization or silica gel chromatography.

Yields and Data:

Source Yield (%) Solvent Temperature Reaction Time Notes
Ambeed 76–100% THF or DMF 0 °C to RT 1–16 h High purity white solid; 1H NMR confirms structure
Ambeed 94.3–95% THF 0 °C to RT Overnight Scaled-up reaction with consistent yields
Ambeed 92.2% Pyridine 85 °C 4 h Alternative solvent system with good yield

The sulfonylation reaction is robust and reproducible, with yields typically above 90%, demonstrating efficient N-sulfonylation of the pyrrolo[2,3-b]pyridine core.

Introduction of the Pinacol Boronate Ester Group at the 2-Position

The installation of the boronate ester group is generally achieved via palladium-catalyzed borylation of the 2-position on the pyrrolo[2,3-b]pyridine ring.

Common Method:

  • Reagents: 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, bis(pinacolato)diboron (B2Pin2), palladium catalyst (e.g., Pd(dppf)Cl2 or Pd(PPh3)4), base (e.g., potassium acetate or sodium carbonate), solvent (e.g., toluene, dioxane).
  • Conditions:
    • The bromo-substituted sulfonylated pyrrolo[2,3-b]pyridine is dissolved in anhydrous solvent under inert atmosphere.
    • The catalyst and base are added, followed by B2Pin2.
    • The mixture is heated to reflux or 80–110 °C for several hours (typically 6–16 h).
  • Work-up: After completion, the mixture is cooled, filtered, and purified by column chromatography or recrystallization.

Yields and Purity:

  • The product 5-Bromo-1-(phenylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is obtained with purity around 95% and molecular weight 463.15 g/mol.
  • The boronate ester is sensitive to hydrolysis and oxidation; therefore, it is stored under inert atmosphere at low temperatures.

Representative Reaction Scheme Summary

Step Reactants Conditions Product Yield (%)
1 5-bromo-1H-pyrrolo[2,3-b]pyridine + NaH + benzenesulfonyl chloride 0 °C to RT, THF or DMF, 1–16 h 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 76–100%
2 Above product + B2Pin2 + Pd catalyst + base Reflux in toluene/dioxane, inert atmosphere, 6–16 h 5-Bromo-1-(phenylsulfonyl)-2-(pinacol boronate ester)-pyrrolo[2,3-b]pyridine ~95% purity

Analytical and Characterization Data

  • NMR Spectroscopy: 1H NMR spectra confirm the aromatic and heterocyclic protons with characteristic chemical shifts consistent with the sulfonyl and boronate ester substituents.
  • Mass Spectrometry: Molecular ion peaks correspond to expected molecular weights (e.g., m/z 463.15 for the final boronate ester).
  • Purity: Typically ≥95% by HPLC or LC-MS.
  • Physical State: White to light yellow solids, crystalline in nature.

Research Findings and Notes

  • The sulfonylation step is critical for protecting the nitrogen and directing subsequent functionalization.
  • Sodium hydride is the preferred base for efficient deprotonation and sulfonylation.
  • The borylation step requires careful control of atmosphere and temperature to avoid decomposition.
  • The boronate ester functionality enables further Suzuki-Miyaura cross-coupling reactions, making this compound a valuable building block in medicinal chemistry and materials science.
  • Variations in solvent (THF, DMF, pyridine) and temperature can optimize yields and purity.
  • The reaction conditions have been validated on scales from grams to hundreds of grams with consistent results.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield (%) Notes
N-Sulfonylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine NaH, benzenesulfonyl chloride, THF or DMF 0 °C to RT, 1–16 h 76–100% High reproducibility, multiple solvent options
Borylation at 2-position Bis(pinacolato)diboron, Pd catalyst, base Reflux, inert atmosphere, 6–16 h ~95% purity Sensitive boronate ester, requires inert conditions

This detailed overview synthesizes data from multiple reliable sources, providing a comprehensive and authoritative account of the preparation methods for this compound. The protocols emphasize robust sulfonylation followed by palladium-catalyzed borylation, yielding a high-purity compound suitable for advanced synthetic applications.

Q & A

Q. What is the synthetic methodology for preparing 5-bromo-1-(phenylsulfonyl)-2-(pinacolboronyl)-1H-pyrrolo[2,3-b]pyridine?

The compound is synthesized via sequential functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:

  • Bromination : Introduction of bromine at position 5 using brominating agents like NBS or Br₂ under controlled conditions .
  • Sulfonylation : Protection of the pyrrole nitrogen with a phenylsulfonyl group via reaction with phenylsulfonyl chloride in the presence of a base (e.g., NaH) in THF .
  • Boronation : Installation of the pinacol boronate ester at position 2 via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., PdCl₂(dppf)) . Purification typically involves silica gel chromatography with heptane/ethyl acetate (8:2) or dichloromethane/ethyl acetate (90:10) .

Q. How is the structure of this compound confirmed experimentally?

Structural validation relies on:

  • ¹H/¹³C NMR : Key signals include downfield shifts for the sulfonyl-protected NH (δ ~12.4 ppm) and aromatic protons (δ 7.4–8.4 ppm). The boronate ester’s methyl groups appear as a singlet at δ ~1.3 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : To confirm molecular formula (e.g., C₂₁H₂₀BBrN₂O₄S) .
  • X-ray crystallography (if crystalline): Resolves regiochemistry and confirms steric effects of the phenylsulfonyl and boronate groups .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this boronate-containing compound?

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) are effective for aryl-aryl couplings. For electron-deficient partners, Pd(OAc)₂ with SPhos ligand improves yield .
  • Solvent System : Use dioxane/water (4:1) at 105°C to balance solubility and reactivity. Additives like K₂CO₃ (2–3 eq) enhance transmetallation .
  • Substrate Scope : Electron-rich boronic acids (e.g., 4-methoxyphenyl) typically yield >85%, while sterically hindered analogs (e.g., 3,5-dimethylphenyl) require longer reaction times (24–48 hrs) .

Q. What strategies resolve contradictory NMR data in derivatives synthesized from this compound?

Contradictions (e.g., unexpected splitting patterns) may arise from:

  • Tautomerism : The pyrrolo[2,3-b]pyridine core can exhibit prototropic shifts. Use DMSO-d₆ to stabilize NH protons and avoid deuteration .
  • Regiochemical Ambiguity : Confirm coupling positions via NOESY (to detect spatial proximity of substituents) or iterative Suzuki reactions with regioselective partners .
  • Impurities : Trace solvents (e.g., ethyl acetate) or unreacted boronic acids can distort signals. Repurify via preparative HPLC .

Q. How does the phenylsulfonyl group influence the compound’s reactivity in metal-catalyzed reactions?

  • Electronic Effects : The sulfonyl group withdraws electron density, stabilizing the pyrrole ring and reducing undesired side reactions (e.g., protodeboronation) .
  • Steric Hindrance : The bulky substituent at N1 directs cross-coupling to the C2 boronate, preventing competing reactions at C3 or C5 .
  • Stability : Enhances resistance to hydrolysis compared to unprotected pyrrolopyridines, critical for long-term storage .

Methodological Considerations

Q. What are best practices for handling air- and moisture-sensitive intermediates during synthesis?

  • Boronate Stability : Store the compound under argon at –20°C. Use anhydrous solvents (e.g., THF, dioxane) and Schlenk techniques for Suzuki reactions .
  • Quenching Excess Reagents : After sulfonylation, wash with NaHCO₃(aq) to remove unreacted sulfonyl chloride .

Q. How to troubleshoot low yields in Sonogashira couplings involving this compound?

  • Catalyst Deactivation : Use freshly distilled CuI and degas solvents to prevent oxidation.
  • Optimized Ratios : A 1:1.2 molar ratio of boronate to alkyne minimizes homocoupling. Increase Pd(PPh₃)₂Cl₂ loading to 5 mol% for sluggish reactions .

Applications in Drug Discovery

Q. What biological targets are associated with pyrrolo[2,3-b]pyridine derivatives?

  • Kinase Inhibition : Analogous compounds (e.g., 3,5-disubstituted derivatives) show activity against JAK2 and ALK kinases, with IC₅₀ values <100 nM .
  • Anticancer Activity : The bromine atom enables radiohalogenation for imaging, while the boronate facilitates functionalization with bioactive motifs (e.g., EGFR inhibitors) .

Q. How to design SAR (Structure-Activity Relationship) studies using this compound?

  • Core Modifications : Replace bromine with chlorine or iodine to assess halogen-dependent potency .
  • Boronate Diversification : Cross-couple with heteroaryl boronic acids (e.g., pyridyl, thienyl) to explore π-π stacking interactions in target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-(phenylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-(phenylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.